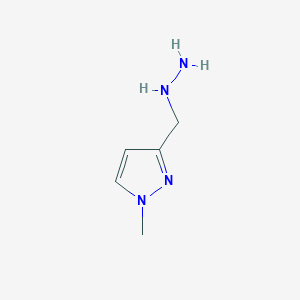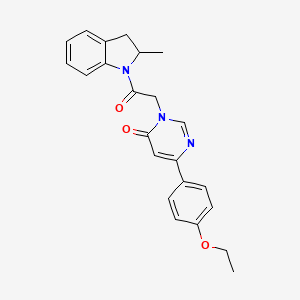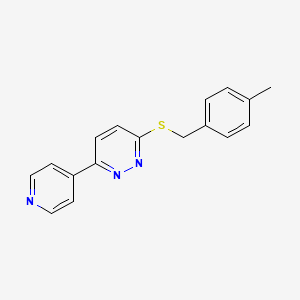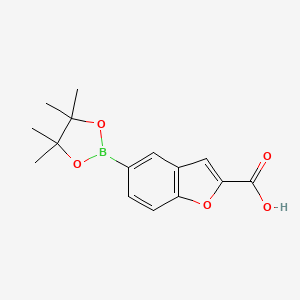![molecular formula C24H26N2O6 B2533605 {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2320726-86-9](/img/structure/B2533605.png)
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound. It is classified under carbamates and oxopyrrolidines, known for their broad application in pharmaceuticals, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preparation
The synthesis starts with the esterification of 4-(Ethoxycarbonyl)benzoic acid using ethanol and an acid catalyst.
The resulting ester is then reacted with methylamine in a carbamoylation reaction to yield the intermediate.
The final step involves a coupling reaction with 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent.
Reaction Conditions
Temperatures generally range between 0°C and room temperature to prevent decomposition.
The reactions are carried out in inert atmospheres (e.g., nitrogen) to avoid oxidation.
Industrial Production Methods
Industrial methods mirror laboratory synthesis but are scaled up to accommodate large volumes. Automation and continuous flow chemistry are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Exposure to strong oxidizing agents can lead to the cleavage of the pyrrolidine ring.
Reduction: : Can be reduced under hydrogenation conditions, affecting the ester and amide groups.
Substitution: : The aromatic positions can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, catalytic hydrogenation.
Electrophilic Substitution Reagents: : Halogens, nitrating agents.
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated, nitro, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Used in organic synthesis as an intermediate for more complex molecules.
Biology
Medicine
Explored for its pharmacological properties, including potential as a prodrug for releasing active pharmaceutical ingredients under physiological conditions.
Industry
Applications in material science, particularly in the development of polymers and coatings due to its structural properties.
Mécanisme D'action
Mechanism
As a carbamate, it can inhibit enzymes like acetylcholinesterase by carbamoylating the active site, thus impeding the breakdown of neurotransmitters.
The oxopyrrolidine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways
Primary molecular targets include enzymes and receptors involved in neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate: .
{[4-(Butoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate: .
Uniqueness
The ethoxycarbonyl group distinguishes it from its analogs, potentially affecting its solubility and reactivity.
The compound's unique configuration may offer distinct binding properties and biological activities compared to similar molecules.
Feel free to dive deeper into any of these sections or let me know if there's another specific angle you'd like to explore!
Propriétés
IUPAC Name |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-31-23(29)18-8-10-20(11-9-18)25-21(27)15-32-24(30)19-12-22(28)26(14-19)13-17-6-4-16(2)5-7-17/h4-11,19H,3,12-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVIJNJYCQODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2533525.png)
![4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2533527.png)
![7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2533528.png)

![5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one](/img/new.no-structure.jpg)

![2-[(4-Bromophenyl)amino]ethan-1-ol](/img/structure/B2533536.png)
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B2533537.png)


![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2533543.png)
![4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide](/img/structure/B2533544.png)

